2-Cyano-3'-(1,3-dioxolan-2-YL)benzophenone
Overview
Description
2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone is a chemical compound that belongs to the class of ketones and dibenzoylmethanes. It has a molecular formula of C17H13NO3 and a molecular weight of 279.29 g/mol. This compound is known for its unique structure, which includes a cyano group and a dioxolane ring attached to a benzophenone core.
Preparation Methods
The synthesis of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone typically involves the reaction of 3-cyano-3’-(1,3-dioxolan-2-yl)benzophenone with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents, catalysts, and specific temperature and pressure settings to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents to convert the cyano group to an amine group.
Substitution: The compound can undergo substitution reactions where functional groups on the benzophenone core are replaced with other groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone involves its interaction with molecular targets and pathways within biological systems. The cyano group and dioxolane ring play crucial roles in its reactivity and binding affinity to specific targets. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate the compound’s effects at the molecular level.
Comparison with Similar Compounds
2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone can be compared with similar compounds such as:
- 3-Cyano-3’-(1,3-dioxolan-2-yl)benzophenone
- 2-(3,4-Dichlorobenzoyl)-5-(1,3-dioxolan-2-yl)thiophene
- 3-(1,3-Dioxolan-2-yl)-4’-methoxybenzophenone These compounds share structural similarities but differ in their functional groups and specific applications. The presence of the cyano group and dioxolane ring in 2-Cyano-3’-(1,3-dioxolan-2-YL)benzophenone makes it unique in terms of its reactivity and potential applications .
Properties
IUPAC Name |
2-[3-(1,3-dioxolan-2-yl)benzoyl]benzonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO3/c18-11-14-4-1-2-7-15(14)16(19)12-5-3-6-13(10-12)17-20-8-9-21-17/h1-7,10,17H,8-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAHDNVSBFNPGEV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30645049 | |
Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898778-93-3 | |
Record name | 2-[3-(1,3-Dioxolan-2-yl)benzoyl]benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30645049 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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